

A Technical Guide to the Spectral Analysis of 2-Bromo-4-cyanobenzoic Acid

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Compound of Interest

Compound Name: 2-Bromo-4-cyanobenzoic acid

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectral data for **2-Bromo-4-cyanobenzoic acid**. Due to the limited availability of publicly accessible experimental spectral data for this specific compound, this document presents predicted mass spectrometry data and outlines general experimental protocols for the spectroscopic analysis of similar aromatic carboxylic acids.

Data Presentation

Mass Spectrometry Data

At the time of this publication, experimental mass spectrometry data for **2-Bromo-4-cyanobenzoic acid** is not widely available in public spectral databases. However, predicted mass-to-charge ratios (m/z) for various adducts of the molecule have been calculated and are presented below. These predictions are valuable for the initial identification of the compound in mass spectrometry analyses.

Table 1: Predicted Mass Spectrometry Data for **2-Bromo-4-cyanobenzoic Acid** ($C_8H_4BrNO_2$)

Adduct	Predicted m/z
[M+H] ⁺	225.94982
[M+Na] ⁺	247.93176
[M-H] ⁻	223.93526
[M+NH ₄] ⁺	242.97636
[M+K] ⁺	263.90570
[M+H-H ₂ O] ⁺	207.93980
[M+HCOO] ⁻	269.94074
[M+CH ₃ COO] ⁻	283.95639
[M+Na-2H] ⁻	245.91721
[M] ⁺	224.94199
[M] ⁻	224.94309

Data Source: PubChem CID 23635568. These are computationally predicted values and have not been experimentally verified in the available literature.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data

A thorough search of publicly available scientific databases did not yield experimental ¹H NMR, ¹³C NMR, or IR spectral data for **2-Bromo-4-cyanobenzoic acid**. For researchers synthesizing this compound, the following sections outline generalized protocols for acquiring such data.

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic analysis of solid organic compounds like **2-Bromo-4-cyanobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or Acetone- d_6). The choice of solvent will depend on the solubility of the compound. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
- **1H NMR Spectroscopy:**
 - **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - **Parameters:** Acquire the spectrum at room temperature. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Spectroscopy:**
 - **Instrument:** A high-field NMR spectrometer with a carbon probe.
 - **Parameters:** Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to 1H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **KBr Pellet:** Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly onto the ATR crystal.
- **Data Acquisition:**
 - **Instrument:** A Fourier-transform infrared (FTIR) spectrometer.
 - **Parameters:** Record the spectrum over the mid-infrared range (typically $4000-400\text{ cm}^{-1}$). A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should

be recorded and subtracted from the sample spectrum.

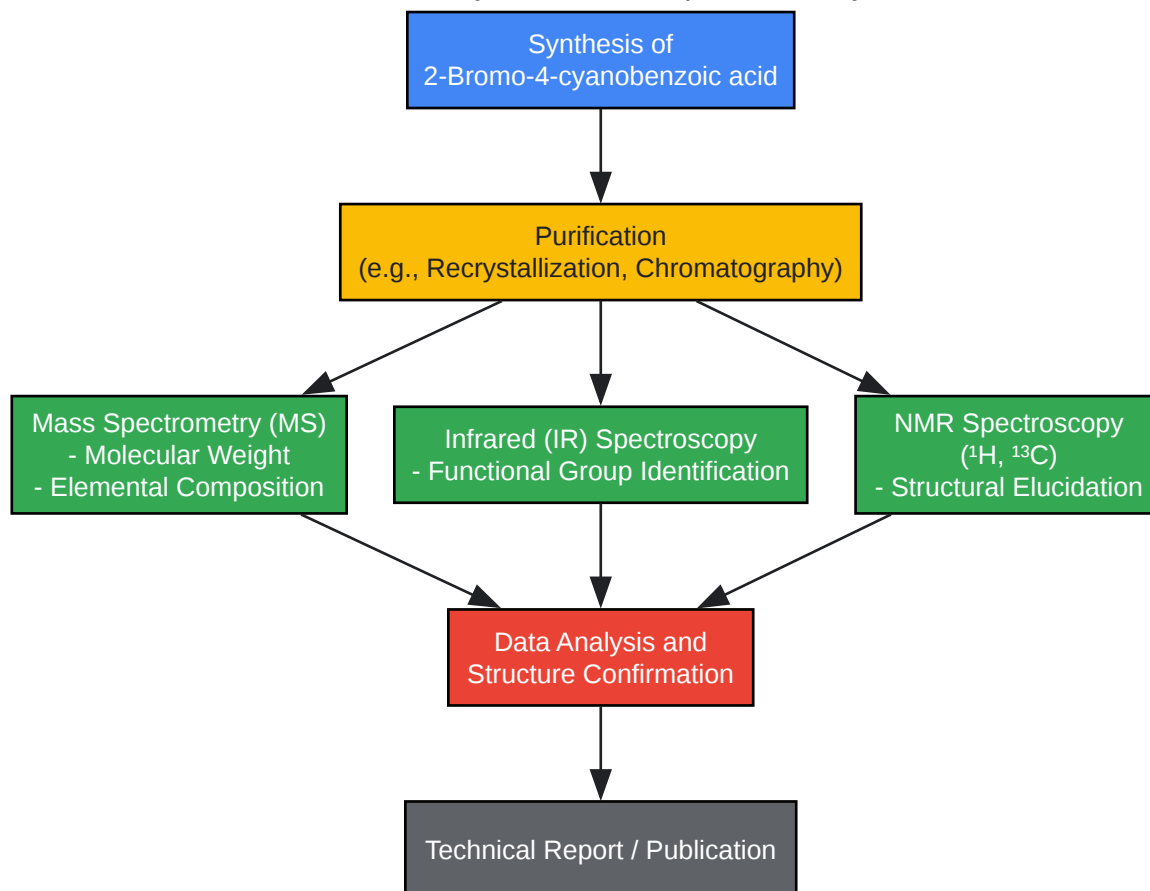
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer. For a solid sample, this can be achieved via direct insertion probe or by dissolving the sample in a suitable solvent and introducing it via a liquid chromatography system (LC-MS) or direct infusion.
- **Ionization:** Select an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for polar molecules like carboxylic acids and can be operated in both positive and negative ion modes.
- **Analysis:** Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry (HRMS) is recommended to determine the accurate mass and elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectral characterization of an organic compound such as **2-Bromo-4-cyanobenzoic acid**.

Workflow for Synthesis and Spectral Analysis



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Caption: Generalized workflow for the synthesis and spectral analysis of an organic compound.

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References

- 1. PubChemLite - 2-bromo-4-cyanobenzoic acid (C₈H₄BrNO₂) [pubchemlite.lcsb.uni.lu]
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